[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine is a compound that belongs to a class of heterocyclic organic compounds characterized by the presence of a triazole and pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as an anticancer agent and phosphodiesterase inhibitor. The compound's structure allows for various modifications that can enhance its biological activity.
The synthesis and evaluation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been extensively studied in the literature. Notably, a study highlighted the design and biological evaluation of these compounds, demonstrating their effectiveness in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines .
This compound is classified as a triazole derivative and pyrimidine derivative, both of which are significant in the development of pharmaceuticals due to their diverse biological activities. The compound falls under the category of N-heterocycles, which are known for their roles in drug discovery and development.
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine typically involves several steps:
The synthesis can be optimized using various catalysts and solvents to improve yield and purity. For instance, the use of Bis(trifluoromethane sulfonimide) in hexafluoroisopropanol has been shown to facilitate efficient cyclization reactions . Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of synthesized compounds.
The molecular formula of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine is , with a molecular weight of approximately 150.14 g/mol. The structure features a fused triazole and pyrimidine ring system with an amine substituent at the 5-position.
The InChIKey for this compound is ZUIVNYGZFPOXFW-UHFFFAOYSA-N, and it has a CAS Registry Number of 2503-56-2. The melting point is reported to be between 281 °C and 285 °C .
[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine participates in various chemical reactions:
These reactions are facilitated by the electronic properties of the triazole and pyrimidine rings, which can stabilize intermediates formed during chemical transformations.
The reactivity of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine can be influenced by factors such as solvent choice and temperature. For example, reactions performed under mild conditions often yield better selectivity and higher yields.
The mechanism of action for [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine as an anticancer agent involves:
In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines with IC50 values in low micromolar ranges (e.g., 0.53 μM against HCT-116 cells) .
The compound exhibits basic properties due to the presence of the amine group. It can participate in acid-base reactions and form salts with acids.
[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine has several applications:
Research continues to explore new derivatives and modifications that could enhance efficacy and reduce toxicity while expanding the therapeutic applications of this promising compound.
The [1,2,4]triazolo[1,5-a]pyrimidine core has emerged as a privileged scaffold in medicinal chemistry due to its synthetic versatility and diverse pharmacological profiles. Early exploration focused on its resemblance to purine nucleobases, enabling interactions with biological targets evolved to recognize adenine-containing molecules. The specific derivative bearing an aminomethyl group at the 5-position—[1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine—confers enhanced hydrogen-bonding capacity and structural plasticity, enabling optimized target engagement. Historically, this scaffold gained prominence through its incorporation into phosphodiesterase 2A (PDE2A) inhibitors, where structure-guided optimization leveraging X-ray crystallography and free-energy perturbation (FEP) calculations yielded compounds with sub-nanomolar potency (IC₅₀ = 1.3 ± 0.39 nM) and >100-fold selectivity over other PDE isoforms [1]. Beyond neurology, the scaffold demonstrated significant anticancer potential; derivatives bearing indole moieties suppressed the ERK signaling pathway in gastric cancer cells (MGC-803), exhibiting IC₅₀ values of 9.47 μM—superior to 5-fluorouracil [2]. Additionally, GABAₐ receptor positive modulation emerged as another therapeutic avenue, where triazolopyrimidine derivatives showed potent anticonvulsant activity (ED₅₀ = 31.81–40.95 mg/kg) with reduced neurotoxicity [3]. These breakthroughs underscore the scaffold’s adaptability to divergent target classes through strategic peripheral modifications.
Table 1: Key Pharmacological Applications of [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
Derivative Structure | Biological Target | Activity | Key Finding | Source |
---|---|---|---|---|
Lead compound 46 | PDE2A | Inhibitor (IC₅₀ = 1.3 nM) | >100-fold selectivity, clean CYP450 profile, in vivo target occupancy | [1] [5] |
Compound H12 | ERK signaling pathway | Antiproliferative (IC₅₀ = 9.47 μM) | Dose-dependent suppression of MGC-803 cell growth and colony formation | [2] |
Compounds 5c/5e | GABAₐ receptor | Positive modulator | Anticonvulsant ED₅₀ = 31.81–40.95 mg/kg; low neurotoxicity (PI = 9.09–17.22) | [3] |
Patent derivatives (e.g., US11186582B2) | PDE2A | Brain-penetrant inhibitors | Demonstrated promise for cognitive disorders | [5] |
Pyrazolo-triazolo hybrids | CDK2 | Inhibitor (IC₅₀ = 0.057 μM) | Potent anti-proliferative activity against HCT-116 (IC₅₀ = 6 nM) | [7] |
The [1,2,4]triazolo[1,5-a]pyrimidine core serves as a high-fidelity bioisostere for purine nucleobases, mimicking the hydrogen-bonding topology and π-electron distribution of adenine while offering superior metabolic stability. The 5-aminomethyl derivative enhances this mimicry by introducing a flexible spacer that projects amine functionality into complementary target pockets, analogous to the exocyclic amino group of adenine. This is exemplified in kinase inhibitor design (e.g., CDK2), where the scaffold replaces the purine ring in roscovitine analogs, maintaining critical hydrogen bonds with Leu83 in the ATP-binding site [7]. Computational studies confirm that the triazolopyrimidine nitrogen atoms (N1 and N4) replicate the N1 and N7 hydrogen-bond acceptors of adenine, while the 5-aminomethyl group occupies the ribose-binding region, enhancing affinity through additional hydrophobic contacts [1] [7]. Beyond purine mimicry, protonated 5-aminomethyl derivatives can function as carboxylic acid bioisosteres under physiological conditions. The ammonium ion (NH₃⁺) effectively mimics the anionic carboxylate group (COO⁻), enabling salt-bridge formation with basic residues in target proteins. This property was leveraged in PDE2A inhibitors, where the aminomethyl group formed critical ionic interactions with Asp808 or Glu826 in the catalytic domain, replacing early carboxylate-containing leads without compromising potency [1] [5]. The scaffold’s isosteric versatility extends further through nitrogen/sulfur substitutions, enabling tunable physicochemical properties—such as enhanced solubility and membrane permeability—while retaining target complementarity [7].
Table 2: Bioisosteric Applications of [1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine
Bioisosteric Role | Target Analogy | Structural Advantage | Therapeutic Application |
---|---|---|---|
Purine Mimic | Adenine (N1, N7, exocyclic NH₂) | • N1/N4 as H-bond acceptors • 5-CH₂NH₂ mimics ribose site | CDK2 inhibitors [7]; Kinase-targeted antitumor agents |
Carboxylic Acid Surrogate | COO⁻ (anionic center) | • NH₃⁺ forms salt bridges • Enhanced cell permeability | PDE2A inhibitors [1] [5]; CNS-penetrant compounds |
Indole/Quinoline Hybrid | Tubulin-binding pharmacophores | • Planar fusion enables π-stacking • Aminomethyl enables H-bonding | ERK pathway inhibitors [2]; Anticancer agents |
Despite significant progress in oncology and CNS disorders, the application of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine derivatives against multidrug-resistant (MDR) pathogens remains underexplored—a critical gap given escalating antimicrobial resistance (AMR) crises. The scaffold’s inherent capacity to evade efflux pumps and penetrate biofilms presents untapped opportunities. Recent studies indicate that triazolopyrimidine analogs can disrupt bacterial efflux systems (e.g., AcrAB-TolC in Enterobacteriaceae), potentially reversing resistance to conventional antibiotics [5] [7]. The 5-aminomethyl group enhances this potential by enabling:
Table 3: Research Priorities for Combatting Multidrug Resistance
Resistance Mechanism | Scaffold Advantage | Research Priority | Expected Outcome |
---|---|---|---|
Efflux Pump Overexpression | Competitive pump saturation via aminomethyl group | Hybridize with efflux pump substrates (e.g., tetracyclines) | Restoration of antibiotic susceptibility |
Biofilm Formation | Enhanced biofilm penetration via cationic charge | Optimize logD/pKa for matrix disruption | Biofilm-eradicating agents |
Target Mutations | Adaptive binding to mutated active sites | Target bacterial kinases (e.g., PknB) or DHFR variants | Inhibitors effective against resistant strains |
Enzyme Inactivation | Resistance-resistant binding modes | Design covalent inhibitors targeting catalytic cysteine residues | Agents with reduced resistance development potential |
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4